molecular formula C3H7LiO B1592754 Lithium isopropoxide CAS No. 2388-10-5

Lithium isopropoxide

Cat. No. B1592754
CAS RN: 2388-10-5
M. Wt: 66.1 g/mol
InChI Key: HAUKUGBTJXWQMF-UHFFFAOYSA-N
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Description

Lithium isopropoxide, also known as Lithium 2-propanolate, is a compound with the molecular formula (CH3)2CHOLi . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis and structure of soluble lithium alkoxides, including lithium isopropoxide, have been studied . Lithium alkoxides were usually regarded as ionic compounds. The properties of the simplest lithium alkoxides correspond to this. They are white crystalline substances, insoluble in nonpolar organic solvents, and resistant to prolonged heating at high temperatures .


Molecular Structure Analysis

The molecular weight of Lithium isopropoxide is 66.03 . The linear formula of Lithium isopropoxide is (CH3)2CHOLi . The structure and properties of lithium alkoxides have remained open until recently .


Chemical Reactions Analysis

The presence of residual lithium compounds may not be favored because they cause side reactions through oxidative decomposition of LiOH and Li2CO3 at high voltage .


Physical And Chemical Properties Analysis

Lithium isopropoxide is a clear red solution . The molecular formula of Lithium isopropoxide is CHLiO and its average mass is 66.028 Da .

Scientific Research Applications

1. Solid Lithium Electrolyte

  • Application Summary: Lithium isopropoxide is used in the creation of a solid lithium electrolyte. This is achieved by adding Lithium isopropoxide to a Metal Organic Framework (MOF) with open metal sites .
  • Methods of Application: The uptake of Lithium isopropoxide in Mg2(dobdc) (dobdc4 = 1,4-dioxido-2,5-benzenedicarboxylate) followed by soaking in a typical electrolyte solution leads to the new solid lithium electrolyte .
  • Results or Outcomes: The resulting material has a conductivity of 3.1 x 10^-4 S/cm at 300 K. The results from variable-temperature measurements reveal an activation energy of just 0.15 eV .

2. Modification of Ni-rich Li[Ni0.7Mn0.3]O2

  • Application Summary: Lithium isopropoxide is used to modify Ni-rich Li[Ni0.7Mn0.3]O2 by artificially providing a lithium excess environment, forming Li2O on the surface of active materials .
  • Methods of Application: For 10 g of active material, the added amount of lithium isopropoxide is 0.7 g, which corresponds to ∼0.01 mol of lithium isopropoxide .
  • Results or Outcomes: The Li2O-coated Li[Ni0.7Mn0.3]O2 exhibits a greater irreversible capacity with a small capacity because of the presence of insulating layers composed of lithium compounds on the active materials since these layers delay facile Li+ diffusion .

3. Synthesis of Soluble Lithium Alkoxides

  • Application Summary: Lithium isopropoxide is used in the synthesis of soluble lithium alkoxides. These alkoxides are white crystalline substances, involatile, insoluble in nonpolar organic solvents, and resistant to prolonged heating at high temperatures .
  • Methods of Application: In an ether medium, five more crystalline soluble lithium alkoxides were prepared: lithium isopropoxide (CH3)2CHOLi, lithium isobutoxide CH3(C2H5)CHOLi, lithium t-pentyloxide (CH3~C2H5)COLi, lithium 1-ethylpropoxide (C2H5)~CHOLi, and lithium 1,2-dimethylpropoxide CH(i-C3H7)CHOLi .
  • Results or Outcomes: The resulting lithium alkoxides are stable, neutral, mixed double alkoxides of alkali metals and zirconium .

4. Personal Protective Equipment

  • Application Summary: Lithium isopropoxide is a chemical that requires the use of personal protective equipment (PPE) during handling to ensure safety .
  • Methods of Application: When handling lithium isopropoxide, it is recommended to use a dust mask type N95 (US), eyeshields, and gloves .
  • Results or Outcomes: The use of PPE helps to prevent exposure to the chemical and ensures the safety of the individual handling it .

5. Synthesis of Lithium Alkoxides

  • Application Summary: Lithium isopropoxide is used in the synthesis of lithium alkoxides. These alkoxides are white crystalline substances, involatile, insoluble in nonpolar organic solvents, and resistant to prolonged heating at high temperatures .
  • Methods of Application: In an ether medium, five more crystalline soluble lithium alkoxides were prepared: lithium isopropoxide (CH3)2CHOLi, lithium isobutoxide CH3(C2H5)CHOLi, lithium t-pentyloxide (CH3~C2H5)COLi, lithium 1-ethylpropoxide (C2H5)~CHOLi, and lithium 1,2-dimethylpropoxide CH(i-C3H7)CHOLi .
  • Results or Outcomes: The resulting lithium alkoxides are stable, neutral, mixed double alkoxides of alkali metals and zirconium .

6. Lithium Ion Batteries

  • Application Summary: Lithium isopropoxide is used to provide a lithium excess environment by forming Li2O on the surface of active materials in Ni-rich Li[Ni0.7Mn0.3]O2 .
  • Methods of Application: For 10 g of active material, the added amount of lithium isopropoxide is 0.7 g, which corresponds to ∼0.01 mol of lithium isopropoxide .
  • Results or Outcomes: The Li2O-coated Li[Ni0.7Mn0.3]O2 exhibits a greater irreversible capacity with a small capacity because of the presence of insulating layers composed of lithium compounds on the active materials since these layers delay facile Li+ diffusion .

Safety And Hazards

Lithium isopropoxide is highly flammable and may be fatal if swallowed and enters airways. It causes severe skin burns and eye damage. It may cause drowsiness or dizziness, and is suspected of damaging fertility. It may cause damage to organs through prolonged or repeated exposure .

Future Directions

Lithium isopropoxide has potential applications in the development of lithium-ion batteries . Its use in the formation of amorphous lithium lanthanum titanium oxide (LLTO), a promising inorganic solid electrolyte for all-solid-state lithium-ion batteries, has been reported . The uptake of LiOiPr in Mg2(dobdc) followed by soaking in a typical electrolyte solution leads to the new solid lithium electrolyte .

properties

IUPAC Name

lithium;propan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O.Li/c1-3(2)4;/h3H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUKUGBTJXWQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7LiO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635471
Record name Lithium propan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

66.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium isopropoxide

CAS RN

2388-10-5
Record name Lithium propan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium isopropoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium isopropoxide
Reactant of Route 2
Lithium isopropoxide
Reactant of Route 3
Lithium isopropoxide
Reactant of Route 4
Lithium isopropoxide
Reactant of Route 5
Lithium isopropoxide
Reactant of Route 6
Lithium isopropoxide

Citations

For This Compound
473
Citations
BM Wiers, ML Foo, NP Balsara… - Journal of the American …, 2011 - ACS Publications
… Here we show that the incorporation of lithium isopropoxide into a MOF with open metal cation sites can produce a solid with an ionic conductivity of greater than 10 –4 S/cm at 300 K. …
Number of citations: 387 pubs.acs.org
CW Kamienski, DH Lewis - The Journal of Organic Chemistry, 1965 - ACS Publications
… More concentrated mixtures of lithium isopropoxide in … For example, when lithium isopropoxide was mixed with n-… a low order of solubility of the lithium isopropoxide. A similar pattern of …
Number of citations: 48 pubs.acs.org
EC Ashby, AB Goel, JN Argyropoulos - Tetrahedron Letters, 1982 - Elsevier
Reactions of various metal alkoxides with aromatic ketones have been shown to produce radical intermediate. Lithium isopropoxide has been found to be an excellent reducing agent …
Number of citations: 52 www.sciencedirect.com
JJ Eisch, JN Gitua - European Journal of Inorganic Chemistry, 2002 - Wiley Online Library
… That the lithium isopropoxide by-product 11 plays an … (II) isopropoxide, free of lithium isopropoxide, can be prepared by … When this Ti(OiPr) 2 , free of lithium isopropoxide, was heated …
DH Cho, CH Jo, W Cho, YJ Kim… - Journal of The …, 2014 - iopscience.iop.org
… lithium isopropoxide. According to our preliminary experiment, addition of more lithium isopropoxide … coating layer and less amount of lithium isopropoxide below 0.007 mol did not show …
Number of citations: 294 iopscience.iop.org
YS Sokeirik, K Sato, M Omote, A Ando… - Journal of fluorine …, 2006 - Elsevier
… Ashby et al. reported that lithium isopropoxide is a good reducing agent for benzophenone [6]. This led us to try lithium isopropoxide for the reduction of perfluoroalkyl ketones. Moderate …
Number of citations: 15 www.sciencedirect.com
HH Hsieh, MH Tu, YC Su, BT Ko, A Datta… - Journal of Organometallic …, 2021 - Elsevier
… A unique cluster of lithium isopropoxide assisted tantalum isopropoxide derivative incorporating … A rare structure of lithium isopropoxide incorporated tantalum isopropoxide cluster was …
Number of citations: 0 www.sciencedirect.com
EC Ashby, JN Argyropoulos - The Journal of Organic Chemistry, 1986 - ACS Publications
… In the reaction of lithium isopropoxide and benzophenone in a 20:1 molar ratio, respectively, in THF at 22 C, a blue solution developed in a few hours. The paramagnetic intermediate …
Number of citations: 58 pubs.acs.org
EC Ashby, JN Argyropoulos - Tetrahedron letters, 1986 - Elsevier
… lithium isopropoxide … lithium isopropoxide was shown to behave in a similar manner to the paramagnetic intermediate formed in the reaction of benzophenone with lithium isopropoxide. …
Number of citations: 11 www.sciencedirect.com
HC Brown, M Srebnik, TE Cole - Organometallics, 1986 - ACS Publications
… of lithium organylborates, LiRB(0-i-Pr)3 and LiRR'B(Oi-Pr), directly yields the relatively volatile boronic and borinic esters in high purity, leaving behind a residue of lithium isopropoxide. …
Number of citations: 118 pubs.acs.org

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